molecular formula C13H14I3NO3 B14697030 2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)butyric acid CAS No. 23217-82-5

2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)butyric acid

Katalognummer: B14697030
CAS-Nummer: 23217-82-5
Molekulargewicht: 612.97 g/mol
InChI-Schlüssel: SKDCYRFSNRNKOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)butyric acid is a complex organic compound characterized by the presence of three iodine atoms, an acetamido group, and a butyric acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)butyric acid typically involves multiple steps, starting with the iodination of a phenyl ringSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)butyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove iodine atoms or reduce carbonyl groups.

    Substitution: Halogen atoms, particularly iodine, can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being critical .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like azides or amines .

Wissenschaftliche Forschungsanwendungen

2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)butyric acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a radiolabeled compound for imaging and diagnostic purposes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and thyroid disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)butyric acid involves its interaction with specific molecular targets and pathways. The presence of iodine atoms enhances its ability to participate in radiolabeling and imaging applications. The N-methylacetamido group may contribute to its binding affinity and specificity for certain biological targets, while the butyric acid moiety can influence its solubility and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)butyric acid
  • N-Methylacetamido derivatives
  • Triiodophenyl compounds

Uniqueness

2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)butyric acid is unique due to its specific combination of functional groups and iodine atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced radiolabeling capabilities, improved binding affinity, and greater versatility in synthetic applications .

Eigenschaften

CAS-Nummer

23217-82-5

Molekularformel

C13H14I3NO3

Molekulargewicht

612.97 g/mol

IUPAC-Name

2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenyl]butanoic acid

InChI

InChI=1S/C13H14I3NO3/c1-4-7(13(19)20)10-8(14)5-9(15)12(11(10)16)17(3)6(2)18/h5,7H,4H2,1-3H3,(H,19,20)

InChI-Schlüssel

SKDCYRFSNRNKOS-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=C(C(=C(C=C1I)I)N(C)C(=O)C)I)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.